molecular formula C20H24O2 B14920309 Benzene, 1,1'-cyclohexylidenebis[4-methoxy- CAS No. 898-55-5

Benzene, 1,1'-cyclohexylidenebis[4-methoxy-

Cat. No.: B14920309
CAS No.: 898-55-5
M. Wt: 296.4 g/mol
InChI Key: RASOMBIUQAAPQK-UHFFFAOYSA-N
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Description

Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] is a chemical compound with the molecular formula C20H24O2. It is also known by other names such as Cyclohexane, 1,1-diphenyl- and has a molecular weight of 296.409 g/mol . This compound is characterized by its unique structure, which includes a cyclohexylidene group bridging two benzene rings, each substituted with a methoxy group.

Preparation Methods

The synthesis of Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] typically involves the reaction of cyclohexanone with two equivalents of anisole (methoxybenzene) in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclohexylidene intermediate, which then reacts with the anisole to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy groups on the benzene rings activate the aromatic system towards electrophilic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyclohexylidene group, converting it to a cyclohexane ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions

Scientific Research Applications

Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives explores their potential as pharmaceutical agents.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties

Mechanism of Action

The mechanism of action of Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] involves its interaction with molecular targets through its aromatic rings and functional groups. The methoxy groups enhance its reactivity towards electrophiles, facilitating various substitution reactions. The cyclohexylidene group provides structural rigidity and influences the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methoxy-4-[1-(4-methoxyphenyl)cyclohexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-21-18-10-6-16(7-11-18)20(14-4-3-5-15-20)17-8-12-19(22-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASOMBIUQAAPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364233
Record name Benzene, 1,1'-cyclohexylidenebis[4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898-55-5
Record name Benzene, 1,1'-cyclohexylidenebis[4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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